molecular formula C13H16BrNO B568084 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 1268521-25-0

6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]

Cat. No.: B568084
CAS No.: 1268521-25-0
M. Wt: 282.181
InChI Key: NVESTSXXEOETFN-UHFFFAOYSA-N
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Description

6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a methyl group, and a spiro linkage between a benzofuran and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common approach is the radical bromination of a precursor compound, followed by cyclization to form the spiro linkage. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1’-methyl-2H-spiro[indoline-3,4’-piperidine]
  • 6-Bromo-1’-methyl-2H-spiro[chroman-3,4’-piperidine]
  • 6-Bromo-1’-methyl-2H-spiro[benzothiophene-3,4’-piperidine]

Uniqueness

6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-15-6-4-13(5-7-15)9-16-12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVESTSXXEOETFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)COC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197072
Record name Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-25-0
Record name Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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